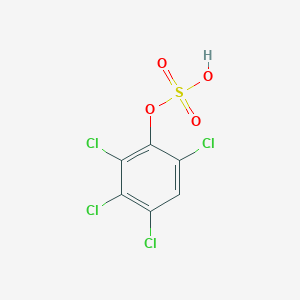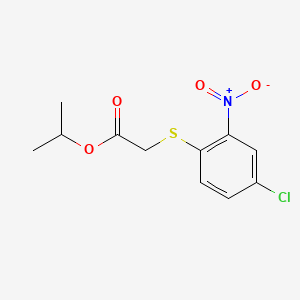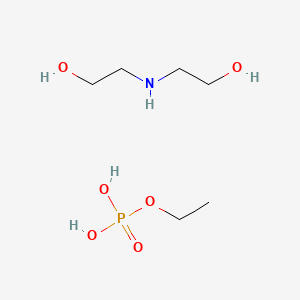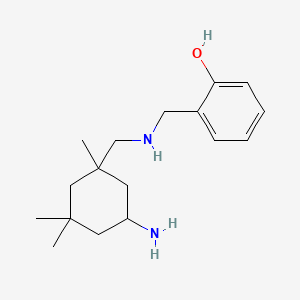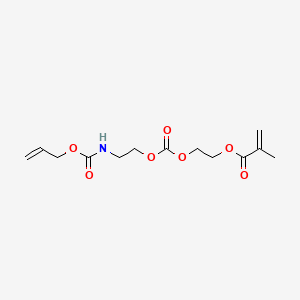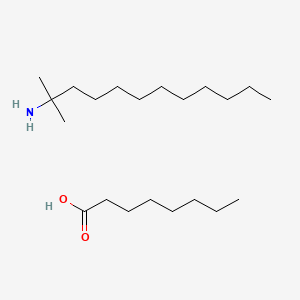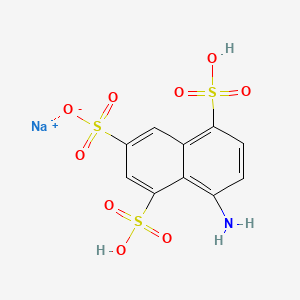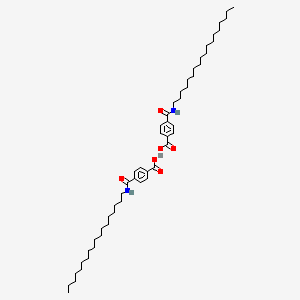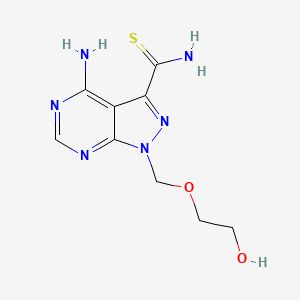![molecular formula C25H21N2O4S+ B12672992 1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium CAS No. 71728-47-7](/img/structure/B12672992.png)
1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalenesulfonic acid moiety, a diazo group, and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester typically involves multiple steps, including esterification, coupling, and diazotization reactions. The process begins with the esterification of naphthalenesulfonic acid with the appropriate phenol derivative. This is followed by the coupling of the ester with a diazonium salt to introduce the diazo group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonic acid moiety enhances the compound’s solubility and facilitates its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris [phenol]
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4-cyclohexyl-2,6-bis [ [4-hydroxy-3- [ (4-hydroxyphenyl)methyl]-2,5-dimethylphenyl]methyl]phenol
- 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid ester with 3,3’-bis (2-hydroxy-5-methylbenzyl)-4,4’-dihydroxy-5,5’- dimethyldiphenylmethane
Uniqueness
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1-phenylethyl group enhances its stability and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
71728-47-7 |
|---|---|
Formule moléculaire |
C25H21N2O4S+ |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
imino-[1-oxo-5-[4-(2-phenylpropan-2-yl)phenoxy]sulfonylnaphthalen-2-ylidene]azanium |
InChI |
InChI=1S/C25H21N2O4S/c1-25(2,17-7-4-3-5-8-17)18-11-13-19(14-12-18)31-32(29,30)23-10-6-9-21-20(23)15-16-22(27-26)24(21)28/h3-16,26H,1-2H3/q+1 |
Clé InChI |
ZCFIHBJXYKJYHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=[N+]=N)C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


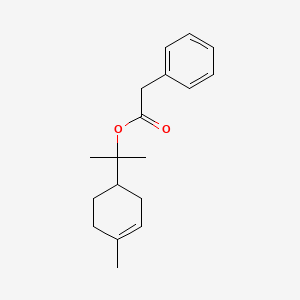
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
